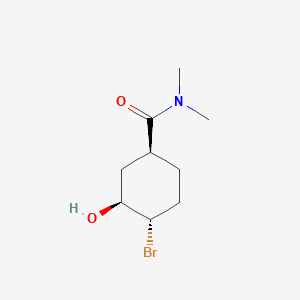

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide

Description

Properties

Molecular Formula |

C9H16BrNO2 |

|---|---|

Molecular Weight |

250.13 g/mol |

IUPAC Name |

(1S,3S,4S)-4-bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C9H16BrNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h6-8,12H,3-5H2,1-2H3/t6-,7-,8-/m0/s1 |

InChI Key |

MACXXPMHJMPFKB-FXQIFTODSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CC[C@@H]([C@H](C1)O)Br |

Canonical SMILES |

CN(C)C(=O)C1CCC(C(C1)O)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A common approach begins with an optically active cyclohexane derivative bearing appropriate functional groups for further modification. For example, an optically active 3-hydroxycyclohexanecarboxylic acid or its derivative can serve as a precursor.

Introduction of the N,N-Dimethylcarboxamide Group

The carboxylic acid functionality is converted to the N,N-dimethylcarboxamide via standard amide coupling techniques:

- Activation of the carboxylic acid (e.g., via acid chloride or mixed anhydride formation).

- Reaction with dimethylamine under controlled conditions.

This step maintains stereochemical integrity at the 1-position.

Installation of the 4-Bromo Substituent

The bromination at the 4-position is achieved by regio- and stereoselective methods, often involving:

- Directed electrophilic bromination using brominating agents such as N-bromosuccinimide (NBS) under conditions favoring substitution at the 4-position.

- Use of protecting groups to prevent undesired side reactions.

- Control of reaction temperature and solvent to favor the desired stereochemistry.

Stereoselective Hydroxylation at the 3-Position

The hydroxy group at the 3-position is introduced or retained through:

- Stereoselective oxidation or reduction steps.

- Use of chiral catalysts or auxiliaries to ensure the (3S) configuration.

- Protection/deprotection strategies if necessary.

Purification and Isolation

The final compound is purified by:

- Extraction using aqueous and organic solvents.

- Crystallization from appropriate solvents (e.g., ethanol, ethyl acetate).

- Chromatographic techniques if required.

Representative Synthetic Procedure (Based on Patent US9447118B2)

A representative method from patent US9447118B2 describes the preparation of optically active diamine compounds structurally related to the target compound, which can be adapted for (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting optically active cyclohexane derivative | Provides stereochemical framework |

| 2 | Activation of carboxylic acid (e.g., SOCl2) | Formation of acid chloride intermediate |

| 3 | Reaction with dimethylamine | Formation of N,N-dimethylcarboxamide |

| 4 | Bromination using NBS in presence of organic base (e.g., triethylamine) | Installation of 4-bromo substituent |

| 5 | Hydroxylation or retention of hydroxy group | Ensures 3-hydroxy stereochemistry |

| 6 | Purification by crystallization | Isolation of pure stereoisomer |

This method emphasizes control of stereochemistry throughout the process, employing mild conditions to prevent racemization and side reactions.

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the stereochemistry and functional groups.

- Chiral High-Performance Liquid Chromatography (HPLC): Assesses optical purity.

- Mass Spectrometry (MS): Verifies molecular weight and substitution.

- X-ray Crystallography: Occasionally used to confirm absolute configuration.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Optically active cyclohexane carboxylic acid |

| Amide formation | Acid chloride intermediate + dimethylamine |

| Bromination reagent | N-Bromosuccinimide (NBS) |

| Solvents | Dichloromethane, tetrahydrofuran, ethanol |

| Bases | Triethylamine, pyridine |

| Temperature range | 0°C to room temperature |

| Purification methods | Extraction, crystallization, chromatography |

| Stereochemical control | Use of chiral starting materials and mild conditions to prevent racemization |

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a cyclohexane derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as an amino or alkyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or carboxylic acid, while reduction can produce a cyclohexane derivative. Substitution reactions can result in various substituted cyclohexane compounds.

Scientific Research Applications

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Halogenation : Bromine in the target compound and analogs (e.g., ) increases molecular weight and polarizability compared to fluorinated derivatives (e.g., ).

- Stereochemistry : The (1S,3S,4S) configuration distinguishes the target compound from analogs like , which has a 3R configuration. Stereochemistry impacts hydrogen bonding (e.g., hydroxyl orientation) and biological target affinity.

- Carboxamide Variations : N,N-dimethyl groups (target compound) enhance lipophilicity compared to N-phenyl () or hydroxyethyl () substituents.

Key Observations :

- Bromination : PBr₃ in suggests a route for introducing bromine, though the target compound’s regioselective bromination (position 4) may require tailored conditions.

Physical and Crystallographic Properties

Table 3: Physical Property Comparisons

Key Observations :

- Crystallography : While the target compound’s data is absent, highlights the role of hydrogen bonding in polar channels, suggesting similar analysis could explain solubility or stability differences .

Biological Activity

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide, with the CAS number 1629245-79-9, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

- Molecular Formula : C9H16BrNO2

- Molecular Weight : 250.13 g/mol

- Structure : The compound features a bromine atom and a hydroxyl group that contribute to its biological activity.

The biological activity of this compound is linked to its interaction with various biological pathways:

- Receptor Modulation : Preliminary studies suggest that this compound may interact with specific receptors involved in pain and inflammation pathways. Its structural similarity to known analgesics indicates potential as a pain management agent.

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. For instance, studies have shown dose-dependent inhibition of cell growth in HL-60 leukemia cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been noted to exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibits growth in HL-60 leukemia cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Receptor Interaction | Potential modulation of pain receptors |

Detailed Research Findings

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, at concentrations around 50 µM, the compound resulted in approximately 50% inhibition of cell viability in HL-60 cells after 24 hours of exposure .

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound may induce apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests its potential utility in cancer therapeutics.

- Inflammatory Response Modulation : Studies have indicated that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.

- Therapeutic Applications : Exploring its potential as a novel therapeutic agent for inflammatory diseases and cancer.

Q & A

Q. What are the key synthetic routes for (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide, and how do stereochemical considerations influence the process?

Methodological Answer: The synthesis of this compound requires careful control of stereochemistry. A plausible route involves:

- Step 1 : Bromination of a cyclohexene precursor under stereospecific conditions (e.g., using N-bromosuccinimide in a polar solvent) to introduce the bromine atom at the 4-position while preserving the (1S,3S,4S) configuration .

- Step 2 : Hydroxylation at the 3-position via epoxide ring-opening or enzymatic oxidation to ensure retention of stereochemistry .

- Step 3 : Carboxamide formation via coupling of the carboxylic acid intermediate (e.g., using HATU/DMAP) with dimethylamine, followed by purification via column chromatography .

Key challenges include avoiding racemization during amide bond formation and verifying enantiopurity using chiral HPLC or X-ray crystallography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the stereochemistry and functional groups. The hydroxyl proton (~δ 1.5–2.5 ppm) and bromine-induced deshielding in adjacent carbons are diagnostic .

- X-ray Crystallography : Essential for absolute configuration determination. Similar cyclohexane derivatives (e.g., C16H21NO4) crystallize in monoclinic systems (space group C121) with unit cell parameters refined to Rgt(F) = 0.055 .

- HPLC-MS : Reversed-phase HPLC with a C18 column and ESI-MS in positive ion mode can assess purity and molecular weight (expected [M+H]<sup>+</sup> at m/z 292.07) .

Q. What are the hypothesized biological targets of this compound, and how can researchers validate them?

Methodological Answer: Based on structural analogs (e.g., carboxamides with hydroxyl/bromo groups), potential targets include:

- Enzymes : Serine hydrolases or oxidoreductases, due to hydrogen-bonding interactions from the hydroxyl and amide groups .

- Membrane Receptors : GPCRs, as seen in cyclohexane-carboxamide derivatives modulating neurotransmitter pathways .

Validation methods: - Surface Plasmon Resonance (SPR) : To measure binding affinity (KD).

- Knockout Models : CRISPR/Cas9-mediated gene silencing of suspected targets in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Impurity Artifacts : Trace solvents (e.g., DMF) or stereoisomers can skew results. Mitigate via rigorous purification (e.g., recrystallization from ethyl acetate ) and chiral resolution.

- Assay Conditions : pH-dependent solubility (logP ≈ 1.8 predicted) may reduce bioavailability in certain buffers. Use standardized assays (e.g., PBS at pH 7.4) and orthogonal readouts (fluorescence, LC-MS) .

- Target Promiscuity : Screen against off-target panels (e.g., CEREP’s BioPrint®) to rule out nonspecific interactions .

Q. What computational strategies optimize reaction yields for large-scale synthesis while maintaining stereochemical fidelity?

Methodological Answer:

- Quantum Mechanics (QM) Modeling : Simulate transition states (e.g., bromination steps) to identify energy barriers and ideal solvent systems (e.g., THF vs. DCM) .

- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., Pd/C vs. Ni-based) for amide coupling .

- Process Intensification : Use microreactors for bromination to enhance mixing and reduce side products .

Q. How does the compound’s conformation in solution differ from its crystal structure, and what implications does this have for biological activity?

Methodological Answer:

- X-ray vs. Solution Conformation : Crystallography reveals a chair conformation with axial bromine and equatorial hydroxyl groups , while NMR NOESY data in DMSO-d6 may show dynamic puckering.

- Biological Implications : The crystal structure’s hydrogen-bonding network (e.g., O–H···O=C interactions) suggests a rigid binding mode, whereas solution flexibility could enable multi-target engagement. Validate via molecular dynamics (MD) simulations (AMBER or GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.